molecular formula C17H16N4O2S B258617 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide

Cat. No. B258617
M. Wt: 340.4 g/mol
InChI Key: FBDJBWKFMHBQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BOS-102 and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of BOS-102 involves its ability to react with ROS and form a fluorescent product. This reaction is based on the oxidation of the sulfur atom in BOS-102 by ROS, which results in the formation of a highly fluorescent compound. The fluorescence intensity of this compound is directly proportional to the amount of ROS present in the system.
Biochemical and Physiological Effects:
BOS-102 has been shown to have several biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic, making it an ideal candidate for use in biological systems. BOS-102 has also been shown to be cell-permeable, which allows it to be used for intracellular ROS detection.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BOS-102 is its high sensitivity and selectivity for ROS detection. It is also non-toxic and non-cytotoxic, which makes it ideal for use in biological systems. However, one of the limitations of BOS-102 is its limited solubility in aqueous solutions, which can affect its performance in certain experiments.
List of

Future Directions

1. Development of new synthetic methods for BOS-102 with improved yields and purity.
2. Investigation of the potential applications of BOS-102 in the detection of other reactive species.
3. Development of new fluorescent probes based on the structure of BOS-102 for the detection of other biomolecules.
4. Investigation of the potential applications of BOS-102 in the diagnosis and treatment of diseases associated with ROS.
5. Development of new methods for the delivery of BOS-102 to specific cells or tissues for targeted ROS detection.

Synthesis Methods

The synthesis of BOS-102 involves a multi-step process that begins with the preparation of 5-benzyl-1,3,4-oxadiazole-2-thiol. This compound is then reacted with 3-methyl-2-pyridinecarboxylic acid chloride to form the corresponding acid amide. The final step involves the addition of a benzyl group to the nitrogen atom of the amide using benzyl bromide and potassium carbonate. The resulting product is 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide.

Scientific Research Applications

BOS-102 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting reactive oxygen species (ROS). BOS-102 has been shown to be highly sensitive and selective in detecting ROS in biological systems.

properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C17H16N4O2S/c1-12-6-5-9-18-16(12)19-14(22)11-24-17-21-20-15(23-17)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,22)

InChI Key

FBDJBWKFMHBQJG-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3

Origin of Product

United States

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